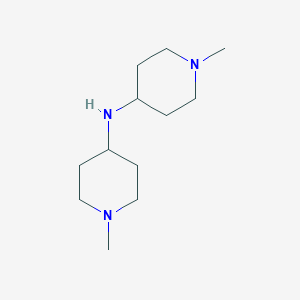

Bis(1-methylpiperidin-4-yl)amine

Descripción general

Descripción

Synthesis Analysis

Bis(1-methylpiperidin-4-yl)amine and its derivatives are synthesized through various chemical reactions, including palladium-catalyzed amination, solvent-free synthesis methods, and sequential chemical processes. For example, novel bis(amine anhydride)s were synthesized from palladium-catalyzed amination reaction of N-methyl-protected 4-chlorophthalic anhydride with arylamines, leading to high glass transition temperatures and good solubility in aprotic solvents for the resulting polyimides (Li, Li, Zhang, & Zhang, 2007). Another method involves the one-step preparation of bis(2,2':6',2"-terpyridin-4'-yl)amine starting from 4'-amino-2,2':6',2"-terpyridine and 4'-bromo-2,2':6',2"-terpyridine (Fallahpour, 2008).

Molecular Structure Analysis

The molecular structure and conformation of bis(1-methylpiperidin-4-yl)amine derivatives significantly influence their chemical and physical properties. X-ray crystallography has revealed the detailed structural configurations of these compounds, showcasing their complex molecular arrangements and bonding patterns. For instance, X-ray structures of novel bis(amine anhydride)s indicated the incorporation of bulky, propeller-shaped triphenylamine units along the polymer backbone, affecting their solubility and thermal properties (Li, Li, Zhang, & Zhang, 2007).

Chemical Reactions and Properties

Bis(1-methylpiperidin-4-yl)amine derivatives participate in various chemical reactions, including intercalation with DNA, forming complexes with metals, and contributing to the synthesis of polyimides with high thermal stability. These reactions are crucial for understanding their potential applications in materials science and biochemistry. For example, DNA-threading bis(9-aminoacridine-4-carboxamides) with N-methylpiperidin-4-yl sidechains show significant cytotoxicity and DNA intercalation properties (He, Bu, Eleftheriou, Zihlif, Qing, Stewart, & Wakelin, 2008).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and glass transition temperatures, of bis(1-methylpiperidin-4-yl)amine derivatives, are influenced by their molecular structure. The introduction of bulky groups and the formation of polyimides from these derivatives enhance their solubility in aprotic solvents and elevate their thermal properties, making them suitable for advanced material applications (Li, Li, Zhang, & Zhang, 2007).

Chemical Properties Analysis

The chemical properties of bis(1-methylpiperidin-4-yl)amine derivatives, such as reactivity, binding affinity to DNA, and formation of complexes with metals, highlight their versatility in chemical reactions and potential applications in various fields. For instance, the bisintercalation with DNA by derivatives comprising ethylpiperidino and N-methylpiperidin-4-yl sidechains indicates their significant potential in biochemistry and pharmacology (He, Bu, Eleftheriou, Zihlif, Qing, Stewart, & Wakelin, 2008).

Aplicaciones Científicas De Investigación

Supramolecular Assembly

Bis(1-methylpiperidin-4-yl)amine has been studied in the context of supramolecular chemistry. A research conducted by Cheruzel, Mashuta, and Buchanan (2005) demonstrated the self-assembly of related compounds with boric acid, resulting in a unique supramolecular structure. This structure featured bundled antiparallel helices and one-dimensional channels, highlighting the compound's potential in complex molecular assemblies (Cheruzel, Mashuta, & Buchanan, 2005).

Catalytic Applications

The use of bis(1-methylpiperidin-4-yl)amine derivatives in catalysis was explored by Zweifel et al. (2009). They developed new ligands for the synthesis of transition metal complexes, which demonstrated efficacy in various homogeneous catalytic reactions (Zweifel, Scheschkewitz, Ott, Vogt, & Grützmacher, 2009).

Polymer Science

In the field of polymer science, Ferruti et al. (2000) studied poly(amido-amine)s carrying bis(amine) groups. Their research provided insights into the correlation between the physicochemical and biological properties of these polymers, which are relevant for various applications (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).

Synthesis of Palladium Catalysts

Buchmeiser et al. (2001) reported on the synthesis of palladium complexes containing bis(pyrimidine)-based ligands, which included derivatives of bis(1-methylpiperidin-4-yl)amine. Their research contributes to the development of new catalysts for various organic reactions (Buchmeiser, Schareina, Kempe, & Wurst, 2001).

Pharmaceutical Process Monitoring

Lin et al. (2006) utilized bis(1-methylpiperidin-4-yl)amine in the pharmaceutical industry for monitoring the salt formation process of a specific kinase inhibitor. Their study exemplifies the application of this compound in process analytical technology for pharmaceuticals (Lin, Zhou, Mahajan, Song, Wang, Ge, & Ellison, 2006).

Lanthanide Complexes in Polymerization

Yao et al. (2005) researched the synthesis of amine bis(phenolato)lanthanide complexes and their application in polymerization processes. This study highlights the role of bis(1-methylpiperidin-4-yl)amine derivatives in the synthesis of efficient polymerization initiators (Yao, Ma, Xu, Zhang, Shen, & Wong, 2005).

Safety And Hazards

The safety information for “Bis(1-methylpiperidin-4-yl)amine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While specific future directions for “Bis(1-methylpiperidin-4-yl)amine” are not available, piperidine derivatives are a pivotal cornerstone in the production of drugs and have several important pharmacophoric features . They are being utilized in different therapeutic applications and continue to be a significant area of research .

Propiedades

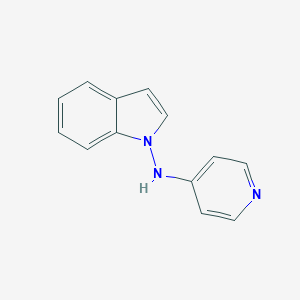

IUPAC Name |

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBSZFPXXCBOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375581 | |

| Record name | bis(1-methylpiperidin-4-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-methylpiperidin-4-yl)amine | |

CAS RN |

117927-28-3 | |

| Record name | bis(1-methylpiperidin-4-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylpiperidin-4-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)